N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules, and is further functionalized with acetamidophenyl and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzopyran core and introduce the acetamidophenyl and fluorophenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve solvents like dichloromethane, ethanol, or water, and may require specific temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities. Substitution reactions can introduce a wide range of new groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-ACETAMIDOPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The acetamidophenyl and fluorophenyl groups can interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(4-ACETAMIDOPHENYL)-2-(4-FLUOROPHENYL)ACETAMIDE: This compound shares the acetamidophenyl and fluorophenyl groups but has a different core structure.
N-(4-ACETAMIDOPHENYL)-2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE: Another structurally related compound with a piperazine ring and additional functional groups.
Uniqueness
N-(4-ACETAMIDOPHENYL)-3-(4-FLUOROPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its benzopyran core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H19FN2O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H19FN2O4/c1-14(28)26-19-7-9-20(10-8-19)27-23(29)16-4-11-21-17(12-16)13-22(31-24(21)30)15-2-5-18(25)6-3-15/h2-12,22H,13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
BIAJQZPCYQKIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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